4,6-Dichloro-2-methylpyrimidine
Overview
Description
4,6-Dichloro-2-methylpyrimidine is an organic compound with the molecular formula C5H4Cl2N2. It is a versatile building block used in the synthesis of more complex pharmaceutical and biologically active compounds . This compound is part of the pyrimidine family, which is known for its significant role in various biological processes and pharmaceutical applications.
Mechanism of Action
Target of Action
4,6-Dichloro-2-methylpyrimidine is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . .
Mode of Action
It is known to be used in the synthesis of various compounds, suggesting it may interact with multiple targets depending on the specific synthesis process .
Biochemical Pathways
As a building block in synthesis, it likely participates in various biochemical reactions, but the downstream effects would depend on the specific compounds it is used to create .
Pharmacokinetics
As a chemical used primarily in synthesis, its bioavailability would likely depend on the specific properties of the resulting compound .
Result of Action
As a building block in synthesis, its effects would likely be seen in the properties of the resulting compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dichloro-2-methylpyrimidine can be synthesized through several methods. One common approach involves the reaction of 4,6-dihydroxy-2-methylpyrimidine with phosphorus oxychloride in the presence of a base such as pyridine . Another method includes the use of diethyl malonate and acetamidine hydrochloride under ice-bath conditions, followed by heating and subsequent reactions to yield the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-2-methylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols to form substituted pyrimidines.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions are less common, the compound can participate in such reactions under appropriate conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions include various substituted pyrimidines, which can have significant biological and pharmaceutical activities .
Scientific Research Applications
4,6-Dichloro-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
4,6-Dihydroxy-2-methylpyrimidine: A precursor in the synthesis of 4,6-Dichloro-2-methylpyrimidine.
2,4-Dichloro-6-methylpyrimidine: Another chlorinated pyrimidine with similar reactivity but different substitution patterns.
4-Amino-6-chloro-2-methylpyrimidine: A related compound with an amino group instead of a chlorine atom at the 4-position.
Uniqueness: this compound is unique due to its specific substitution pattern, which allows for selective reactions and the formation of a wide range of derivatives with significant biological activities. Its versatility as a building block makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4,6-dichloro-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2/c1-3-8-4(6)2-5(7)9-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMUTBLUWQGTIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80284149 | |
Record name | 4,6-Dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1780-26-3 | |
Record name | 4,6-Dichloro-2-methylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1780-26-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dichloro-2-methylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001780263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1780-26-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-Dichloro-2-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80284149 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-DICHLORO-2-METHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UM8PK8RCC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4,6-dichloro-2-methylpyrimidine in pharmaceutical chemistry?
A1: this compound serves as a crucial building block in the synthesis of various pharmaceutical compounds, most notably the anticancer drug dasatinib [, ]. Its structure allows for diverse chemical modifications, making it a versatile intermediate for developing new drug candidates.
Q2: Can you describe a synthetic route for this compound and highlight key findings regarding its optimization?
A2: A two-step synthesis of this compound starts with the reaction of acetamidine hydrochloride and dimethyl malonate to yield 4,6-dihydroxy-2-methylpyrimidine. This intermediate is then subjected to chlorination using phosphorus oxychloride []. Research has identified optimal conditions for each step, leading to an overall yield of 59.65% []. For instance, the highest yield for 4,6-dihydroxy-2-methylpyrimidine (85.76%) was achieved using a specific molar ratio of reactants (acetamidine hydrochloride:sodium methoxide = 1:3.4) in methanol at 20°C for 4 hours []. Similarly, optimized chlorination conditions involve a specific ratio of N,N-diethyl-Benzenamine to 4,6-dihydroxy-2-methylpyrimidine (2:1) in phosphorus oxychloride at 105°C for 4 hours [].
Q3: How is this compound used in the synthesis of dasatinib?
A3: In the synthesis of dasatinib, this compound undergoes sequential nucleophilic aromatic substitution reactions. First, the amino group of 2-amino-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide (a key intermediate derived from 2-chloro-6-methylaniline) replaces one chlorine atom. Subsequently, N-hydroxyethylpiperazine substitutes the remaining chlorine, ultimately yielding dasatinib monohydrate [].
Q4: Beyond dasatinib, what other applications does this compound have in chemical synthesis?
A4: this compound serves as an electrophile in the synthesis of 4-pyrimidylideneacetonitrile derivatives containing boron difluoride chelates []. These compounds are generated via electrophilic substitution reactions with various substituted pyrimidines, including this compound, showcasing its utility in preparing boron-containing compounds with potential applications in materials science or catalysis.
Q5: Have there been studies exploring Structure-Activity Relationships (SAR) involving this compound derivatives?
A5: Yes, researchers have investigated the SAR of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives, synthesized using this compound as a starting material []. Modifications at the 6-position of the pyrimidine ring with various substituents (chloro, methoxy, ethoxy, phenoxy, and anilino groups) were explored, suggesting that these modifications could impact the biological activity of the resulting compounds []. Further research is needed to elucidate the specific effects of these substitutions on activity and potency.
Q6: What are the implications of a study finding that this compound reacts with 1-acetyl-2-imidazolin-2-one via an "esterification-addition-elimination" mechanism?
A6: The study revealing the reaction mechanism between this compound and 1-acetyl-2-imidazolin-2-one to predominantly yield 4, 6-dichloro-2-methyl-5-(l-acetyl-tetrahydro-imidazo-2-ylidene)-aminopyrimidine [] provides valuable insight into the reactivity of this compound. This knowledge can be applied to optimize existing synthetic routes or explore new reactions involving this compound, potentially leading to the discovery of novel compounds with desirable properties.
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